molecular formula C21H30O2 B8459138 17Alpha-ethyl-3-methoxyestra-1,3,5(10)-trien-17beta-ol

17Alpha-ethyl-3-methoxyestra-1,3,5(10)-trien-17beta-ol

Cat. No. B8459138
M. Wt: 314.5 g/mol
InChI Key: NVYBDSYHTNOJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959322

Procedure details

Add dl-17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol (3 g) in tetrahydrofuran (50 ml) to lithium (0.8 g) in aniline (8 ml) and liquid ammonia (200 ml). Stir for two hours, decompose by adding ammonium chloride and water, and extract with ether. Wash, dry and evaporate the organic extract, and crystallize from ethyl acetate-hexane to obtain dl-17α-ethyl-3-methoxyestra-1,3,5(10)-trien-17β-ol (2 g), m.p. 133°--135°; ultraviolet absorption maximum at 279 mμ (ε2,120).
Name
17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C@:3]1([OH:23])[CH2:8][CH2:7][C@H:6]2[C:9]3[CH2:10][CH2:11][C:12]4[CH:13]=[C:14]([O:21][CH3:22])[CH:15]=[CH:16][C:17]=4[C:18]=3[CH2:19][CH2:20][C@:4]12[CH3:5])[CH3:2].[Li].N.[Cl-].[NH4+]>O1CCCC1.NC1C=CC=CC=1.O>[CH3:2][CH2:1][C:3]1([OH:23])[C:4]2([CH3:5])[CH2:20][CH2:19][CH:18]3[C:17]4[CH:16]=[CH:15][C:14]([O:21][CH3:22])=[CH:13][C:12]=4[CH2:11][CH2:10][CH:9]3[CH:6]2[CH2:7][CH2:8]1 |f:3.4,^1:23|

Inputs

Step One
Name
17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol
Quantity
3 g
Type
reactant
Smiles
C(C)[C@]1([C@]2(C)[C@@H](CC1)C=1CCC=3C=C(C=CC3C1CC2)OC)O
Name
Quantity
0.8 g
Type
reactant
Smiles
[Li]
Name
Quantity
200 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ether
WASH
Type
WASH
Details
Wash
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporate the organic extract
CUSTOM
Type
CUSTOM
Details
crystallize from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959322

Procedure details

Add dl-17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol (3 g) in tetrahydrofuran (50 ml) to lithium (0.8 g) in aniline (8 ml) and liquid ammonia (200 ml). Stir for two hours, decompose by adding ammonium chloride and water, and extract with ether. Wash, dry and evaporate the organic extract, and crystallize from ethyl acetate-hexane to obtain dl-17α-ethyl-3-methoxyestra-1,3,5(10)-trien-17β-ol (2 g), m.p. 133°--135°; ultraviolet absorption maximum at 279 mμ (ε2,120).
Name
17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C@:3]1([OH:23])[CH2:8][CH2:7][C@H:6]2[C:9]3[CH2:10][CH2:11][C:12]4[CH:13]=[C:14]([O:21][CH3:22])[CH:15]=[CH:16][C:17]=4[C:18]=3[CH2:19][CH2:20][C@:4]12[CH3:5])[CH3:2].[Li].N.[Cl-].[NH4+]>O1CCCC1.NC1C=CC=CC=1.O>[CH3:2][CH2:1][C:3]1([OH:23])[C:4]2([CH3:5])[CH2:20][CH2:19][CH:18]3[C:17]4[CH:16]=[CH:15][C:14]([O:21][CH3:22])=[CH:13][C:12]=4[CH2:11][CH2:10][CH:9]3[CH:6]2[CH2:7][CH2:8]1 |f:3.4,^1:23|

Inputs

Step One
Name
17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol
Quantity
3 g
Type
reactant
Smiles
C(C)[C@]1([C@]2(C)[C@@H](CC1)C=1CCC=3C=C(C=CC3C1CC2)OC)O
Name
Quantity
0.8 g
Type
reactant
Smiles
[Li]
Name
Quantity
200 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ether
WASH
Type
WASH
Details
Wash
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporate the organic extract
CUSTOM
Type
CUSTOM
Details
crystallize from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.